1-苄基-3-氯哌啶

描述

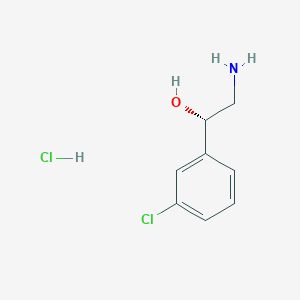

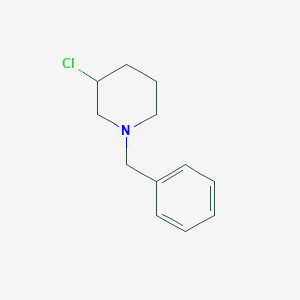

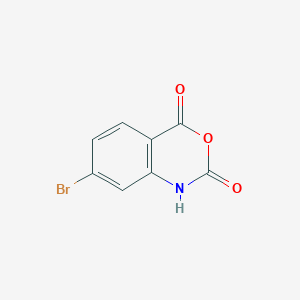

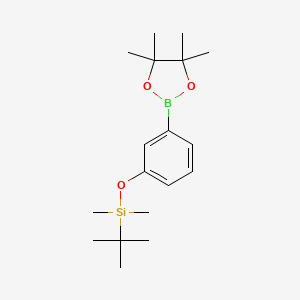

1-Benzyl-3-chloropiperidine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, substituted at the third position with a chlorine atom and at the first position with a benzyl group. This structure is pivotal in medicinal chemistry due to its presence in compounds with diverse biological activities.

Synthesis Analysis

The synthesis of related benzyl chloropiperidine derivatives has been reported in several studies. For instance, the first synthesis of 1-benzyl-4-(chloromethyl)piperidine is described as a precursor for potential pharmaceuticals, highlighting the versatility of benzyl chloropiperidines in drug development . Another study presents two efficient routes to 1-tert-butyl-4-chloropiperidine, showcasing the diversity of synthetic approaches available for chloropiperidine derivatives . These synthetic methods are crucial for the development of new compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of 1-benzyl-3-chloropiperidine and its derivatives is characterized by the presence of a piperidine ring, which is known to adopt a chair conformation. This conformational preference is essential for the biological activity of many piperidine-containing compounds. The benzyl group and the chlorine atom introduce steric and electronic effects that can influence the reactivity and interaction of these molecules with biological targets .

Chemical Reactions Analysis

Benzyl chloropiperidines undergo various chemical reactions that are useful in medicinal chemistry. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are important for the synthesis of compounds with pharmacological interest . The regio- and stereoselective amination of 1-benzyl-3,4-epoxypiperidine derivatives is another example of the chemical transformations that these molecules can undergo, leading to the formation of trans-3-amino-1-benzylpiperidin-4-ols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-benzyl-3-chloropiperidine derivatives are influenced by their molecular structure. The presence of the benzyl group and the chlorine atom affects the compound's polarity, solubility, and reactivity. These properties are critical when considering the pharmacokinetic and pharmacodynamic aspects of drug design. NMR spectral studies provide insights into the conformation and electronic environment of these compounds, which is essential for understanding their reactivity and interaction with biological targets .

科学研究应用

药理学

1-苄基-3-氯哌啶: 在药理学中起着重要作用,特别是在合成哌啶衍生物方面,这些衍生物是各种药物的关键成分 . 这些化合物表现出广泛的生物活性,并被用于开发具有抗癌、抗病毒、抗疟疾、抗菌和抗炎特性的药物 .

有机合成

在有机合成中,1-苄基-3-氯哌啶因其多功能性而受到重视。 它可以作为构建块来创建复杂的有机化合物,包括那些用于药物开发和药物化学的化合物. 它的独特性质促进了对新合成途径和方法的研究。

药物化学

该化合物的用途延伸到药物化学领域,它参与了新药的设计和构建。 它在合成具有哌啶结构的化合物方面特别重要,这些化合物在 FDA 批准的药物中很常见 .

药物开发

1-苄基-3-氯哌啶: 在药物开发中起着重要作用,尤其是在药物动力学和药物负荷是关键考虑因素的早期阶段。 它参与了潜在候选药物的合成及其相互作用和效果的研究 .

化学研究

在化学研究中,1-苄基-3-氯哌啶有助于开发新材料和化学品。 它的应用范围跨越各个研究领域,包括催化和能源材料,展示了其在推动化学科学发展方面的适应性和重要性.

分析化学

最后,在分析化学中,1-苄基-3-氯哌啶用于开发分析方法和技术。 它是合成试剂和化合物的组成部分,这些试剂和化合物对于金属离子的分光光度法和发光法测定至关重要 .

作用机制

Target of Action

The primary target of 1-Benzyl-3-chloropiperidine is the guanine base in DNA . This compound belongs to the class of nitrogen mustard-based compounds, which are known for their alkylating properties .

Mode of Action

1-Benzyl-3-chloropiperidine interacts with its target through a unique alkylation mechanism. The compound forms a highly electrophilic bicyclic aziridinium ion by intramolecular displacement of a chloride . This ion is readily attacked by nucleophiles such as the guanine base in DNA .

Biochemical Pathways

The alkylation mechanism of 1-Benzyl-3-chloropiperidine affects the DNA structure, leading to the formation of covalent adducts . These adducts can lead to depurination and strand cleavage, potentially followed by apoptosis of the cell .

Result of Action

The molecular and cellular effects of 1-Benzyl-3-chloropiperidine’s action include the formation of covalent adducts with DNA, leading to depurination and strand cleavage . These changes can potentially trigger apoptosis, leading to the death of the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-3-chloropiperidine. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided . It is also important to store the compound in suitable and closed containers for disposal .

属性

IUPAC Name |

1-benzyl-3-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZPTZSOOQVBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483629 | |

| Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54436-59-8 | |

| Record name | 1-BENZYL-3-CHLORO-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)